molecular formula C8H9N3O B3032018 1H-Benzotriazole-1-ethanol CAS No. 938-56-7

1H-Benzotriazole-1-ethanol

Cat. No.: B3032018
CAS No.: 938-56-7
M. Wt: 163.18 g/mol
InChI Key: VHEODZYQZLRPTF-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-ethanol is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of the hydroxyl group in this compound enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-1-ethanol can be synthesized through several methods. One common approach involves the reaction of benzotriazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various benzotriazole derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1H-Benzotriazole-1-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used as a corrosion inhibitor, particularly for metals like copper and its alloys.

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazole-1-ethanol is unique due to its specific combination of the triazole ring and the hydroxyl group, which enhances its reactivity and versatility in various applications. Its ability to form stable coordination compounds and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEODZYQZLRPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239659
Record name 1H-Benzotriazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-56-7
Record name 1H-Benzotriazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 938-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzotriazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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